1,4-Dihydro-1,3,5-triazine

Catalog No.
S804011
CAS No.
45427-50-7
M.F
C3H5N3
M. Wt
83.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dihydro-1,3,5-triazine

CAS Number

45427-50-7

Product Name

1,4-Dihydro-1,3,5-triazine

IUPAC Name

1,4-dihydro-1,3,5-triazine

Molecular Formula

C3H5N3

Molecular Weight

83.09 g/mol

InChI

InChI=1S/C3H5N3/c1-4-2-6-3-5-1/h1-2H,3H2,(H,4,5,6)

InChI Key

RMQOXNXLVICLNK-UHFFFAOYSA-N

SMILES

C1N=CNC=N1

Canonical SMILES

C1N=CNC=N1

1,4-Dihydro-1,3,5-triazine is a nitrogen-containing heterocyclic compound characterized by a six-membered ring with three nitrogen atoms and three carbon atoms. Its molecular formula is C₃H₅N₃, and it features a double bond between the first carbon atom and the second nitrogen atom in the triazine ring. This compound is part of the broader family of triazines, which are recognized for their diverse chemical properties and biological activities.

The structure of 1,4-dihydro-1,3,5-triazine allows for various functionalizations, making it a versatile intermediate in organic synthesis. It exhibits unique reactivity due to the presence of both nitrogen and carbon atoms in the ring, which can participate in a variety of

1,4-Dihydro-1,3,5-triazine can undergo several chemical transformations:

  • Cycloadditions: The compound can participate in Diels-Alder reactions with suitable dienophiles, leading to the formation of more complex cyclic structures.
  • Oxidation: It can be oxidized to form 1,3,5-triazine derivatives or other nitrogen-containing compounds.
  • Nucleophilic Substitution: The nitrogen atoms in the ring can also act as nucleophiles in substitution reactions.

These reactions highlight its potential utility in synthetic organic chemistry and materials science .

Research indicates that 1,4-dihydro-1,3,5-triazine exhibits significant biological activity. It has been identified as an inhibitor of specific enzymes, which may have implications for drug development. The compound's ability to interact with biological macromolecules suggests potential applications in pharmacology .

Additionally, derivatives of 1,4-dihydro-1,3,5-triazine have shown antimicrobial properties and may play a role in developing new antimicrobial agents.

Several methods exist for synthesizing 1,4-dihydro-1,3,5-triazine:

  • Three-component Reactions: A common method involves reacting amidines with aldehydes or paraformaldehyde under specific catalytic conditions. This method has been shown to yield moderate to good yields of the desired product .
  • Multicomponent Reactions: Another effective approach is the one-pot synthesis involving thiourea and orthoformates alongside aldehydes. This method allows for rapid access to various derivatives .
  • Condensation Reactions: Condensation reactions involving appropriate precursors can also lead to the formation of this compound.

These synthetic routes emphasize the compound's accessibility for research and industrial applications.

1,4-Dihydro-1,3,5-triazine has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential scaffold for drug design.
  • Agricultural Chemicals: Its derivatives are investigated for use as herbicides and fungicides.
  • Materials Science: The compound's unique properties make it suitable for developing novel materials with specific functionalities.

These applications underline its significance across various fields .

Interaction studies have shown that 1,4-dihydro-1,3,5-triazine can bind to specific enzymes and receptors within biological systems. This binding is crucial for understanding its mechanism of action as an inhibitor. Research continues to explore these interactions to optimize its efficacy as a therapeutic agent .

Several compounds share structural similarities with 1,4-dihydro-1,3,5-triazine:

Compound NameStructure TypeUnique Features
1,2-Dihydro-1,3,5-triazineDihydro derivativeExhibits different reactivity patterns than 1,4-dihydro derivatives.
1,3-Diamino-2-propanolAmino alcoholKnown for its biological activity; used in pharmaceuticals.
MelamineTriazine derivativeA widely used industrial compound known for its resin-forming capabilities.
Cyanuric acidTriazine derivativeUtilized primarily in agricultural applications.

While these compounds share similar triazine structures or functional groups, 1,4-dihydro-1,3,5-triazine's unique reactivity and biological activity set it apart from others in this class .

XLogP3

-0.8

Wikipedia

1,4-Dihydro-1,3,5-triazine

Dates

Modify: 2023-08-16

Explore Compound Types